molecular formula C12H13ClN4OS B3925896 N-[1-(4-chlorophenyl)ethyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea

N-[1-(4-chlorophenyl)ethyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea

Cat. No. B3925896
M. Wt: 296.78 g/mol
InChI Key: YCOASZOZBVBEDE-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 could be any organic groups. In this case, R1 is a 4-chlorophenylethyl group and R2 is a 3-methyl-1,2,4-thiadiazol-5-yl group. Urea derivatives have a wide range of applications in medicine and agriculture due to their biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. The isocyanate could be derived from the 4-chlorophenylethyl group, and the amine could be derived from the 3-methyl-1,2,4-thiadiazol-5-yl group .


Molecular Structure Analysis

The molecule contains several functional groups that could participate in various chemical reactions. The urea group is a polar functional group that can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity. The presence of a chlorophenyl group could make the compound susceptible to electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

As a urea derivative, this compound could undergo hydrolysis under acidic or basic conditions to yield a carbamic acid and an amine. The carbamic acid would then decompose to yield carbon dioxide and an additional molecule of the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar urea group could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present, including hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many urea derivatives are used as inhibitors of various enzymes. For example, some urea derivatives are used as inhibitors of the enzyme dihydropteroate synthase in the treatment of bacterial infections .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound to avoid exposure .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications in medicine or agriculture. Additionally, research could be conducted to improve the synthesis of this compound and to better understand its reactivity .

properties

IUPAC Name

1-[1-(4-chlorophenyl)ethyl]-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-7(9-3-5-10(13)6-4-9)14-11(18)16-12-15-8(2)17-19-12/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOASZOZBVBEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)NC(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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